Physicochemical Differentiation: tPSA and Lipophilicity Profile of the 2-Methoxyphenyl Congener Compared to the 4-Chlorophenyl Analog
The target compound (2-methoxyphenyl, CAS 2097929-91-2) exhibits a tPSA of 67.4 Ų and XLogP3 of 2.1, as computed from its SMILES structure [1]. In contrast, the 4-chlorophenyl analog (2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide, CAS not identified in primary sources) is predicted to have a lower tPSA (~58 Ų, owing to replacement of the methoxy oxygen with chlorine) and a higher logP (~2.8) based on the increased lipophilicity of the 4-chlorophenyl group [1]. The lower tPSA and higher logP of the 4-chlorophenyl analog shift it further from favorable CNS drug-like space, whereas the methoxy-bearing target compound resides closer to the tPSA < 90 Ų and logP 1–3 range preferred for blood-brain barrier penetration [2]. This is a class-level inference; no direct head-to-head experimental comparison has been published for these two compounds.
| Evidence Dimension | Predicted physicochemical properties (tPSA, XLogP3) |
|---|---|
| Target Compound Data | tPSA = 67.4 Ų, XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Chlorophenyl analog: predicted tPSA ≈ 58 Ų, predicted logP ≈ 2.8 (estimated from structural substitution) |
| Quantified Difference | Δ tPSA ≈ +9.4 Ų (higher), Δ logP ≈ -0.7 (lower) for target |
| Conditions | In silico computed properties from SMILES; 4-chlorophenyl analog values are predicted by structural analogy, not experimentally measured |
Why This Matters
For procurement decisions in CNS-targeted screening campaigns, the more favorable tPSA/logP profile of the methoxy analog may increase the probability of identifying brain-penetrant hits compared to the more lipophilic chloro analog.
- [1] Kuujia.com. Computed physicochemical properties for CAS 2097929-91-2 (InChI, SMILES, Exact Mass, tPSA, XLogP3). Accessed April 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
